

Biochemical Properties of CGS35066: An In-depth Technical Guide

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Compound of Interest

Compound Name: CGS35066

Cat. No.: B15617009

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical properties of **CGS35066**, a potent and selective inhibitor of Endothelin-Converting Enzyme-1 (ECE-1). The information presented herein is intended to support research and drug development efforts related to the endothelin signaling pathway.

Core Biochemical Properties and Mechanism of Action

CGS35066 is an aminophosphonate compound that functions as a highly potent and selective inhibitor of Endothelin-Converting Enzyme-1 (ECE-1)[1][2][3]. ECE-1 is a key metalloprotease in the endothelin signaling pathway, responsible for the proteolytic conversion of the inactive precursor, big endothelin-1 (big ET-1), into the highly potent vasoconstrictor, endothelin-1 (ET-1)[4]. By inhibiting ECE-1, **CGS35066** effectively blocks the production of mature ET-1, thereby attenuating its downstream physiological effects[1][2].

The primary mechanism of action of **CGS35066** is the competitive inhibition of the ECE-1 enzyme. This leads to a reduction in the levels of circulating ET-1, a peptide implicated in a variety of physiological processes, including blood pressure regulation and cell proliferation[5].

Quantitative Data

The following tables summarize the key quantitative data available for **CGS35066**.

Table 1: In Vitro Inhibitory Activity of CGS35066

Target Enzyme	Species/Source	IC50 Value	Reference
Endothelin-Converting Enzyme-1 (ECE-1)	Human	22 nM (\pm 0.9 nM)	[2]
Neutral Endopeptidase 24.11 (NEP)	Rat Kidney	2.3 μ M (\pm 0.03 μ M)	[2]

Note: The more than 100-fold selectivity for ECE-1 over NEP highlights the specificity of **CGS35066**.

Table 2: In Vivo Efficacy of CGS35066 in Conscious Rats

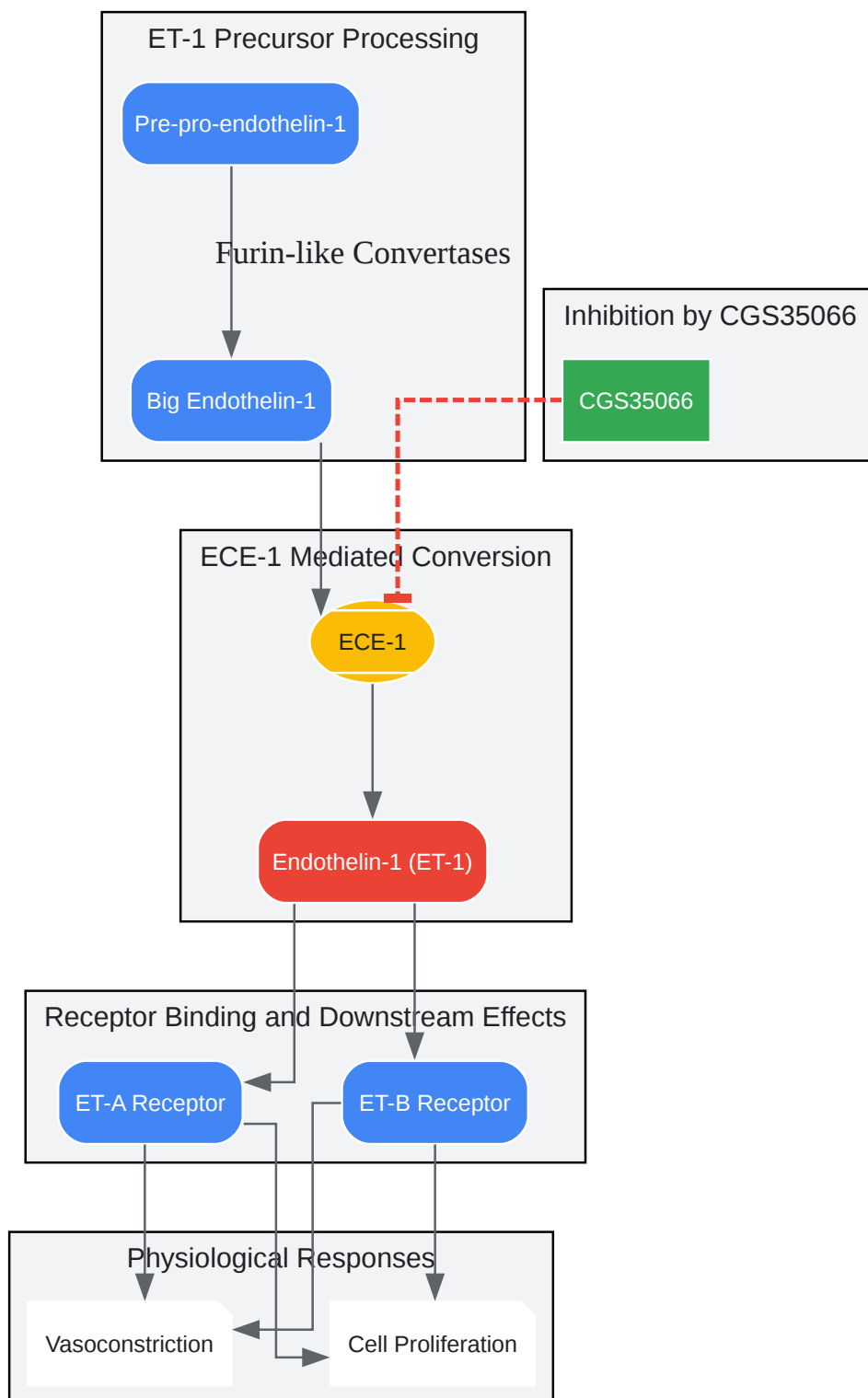
Dose (i.v.)	Time Post-Administration	Inhibition of Big ET-1 Induced Pressor Response	Reference
0.3 mg/kg	30 min	61% (\pm 7%)	[2]
1.0 mg/kg	30 min	78% (\pm 4%)	[2]
3.0 mg/kg	30 min	93% (\pm 4%)	[2]
10.0 mg/kg	30 min	98% (\pm 2%)	[2]
0.3 mg/kg	120 min	29% (\pm 7%)	[2]
1.0 mg/kg	120 min	63% (\pm 5%)	[2]
3.0 mg/kg	120 min	63% (\pm 5%)	[2]
10.0 mg/kg	120 min	84% (\pm 10%)	[2]

Note: **CGS35066** demonstrated a dose-dependent inhibition of the pressor response induced by intravenous administration of big ET-1[2]. The compound showed no inhibitory activity against angiotensin-converting enzyme (ACE)[2].

Signaling Pathways

The following diagram illustrates the endothelin signaling pathway and the point of intervention for **CGS35066**.

Endothelin Signaling Pathway and CGS35066 Inhibition



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Caption: **CGS35066** inhibits ECE-1, blocking the conversion of Big ET-1 to ET-1.

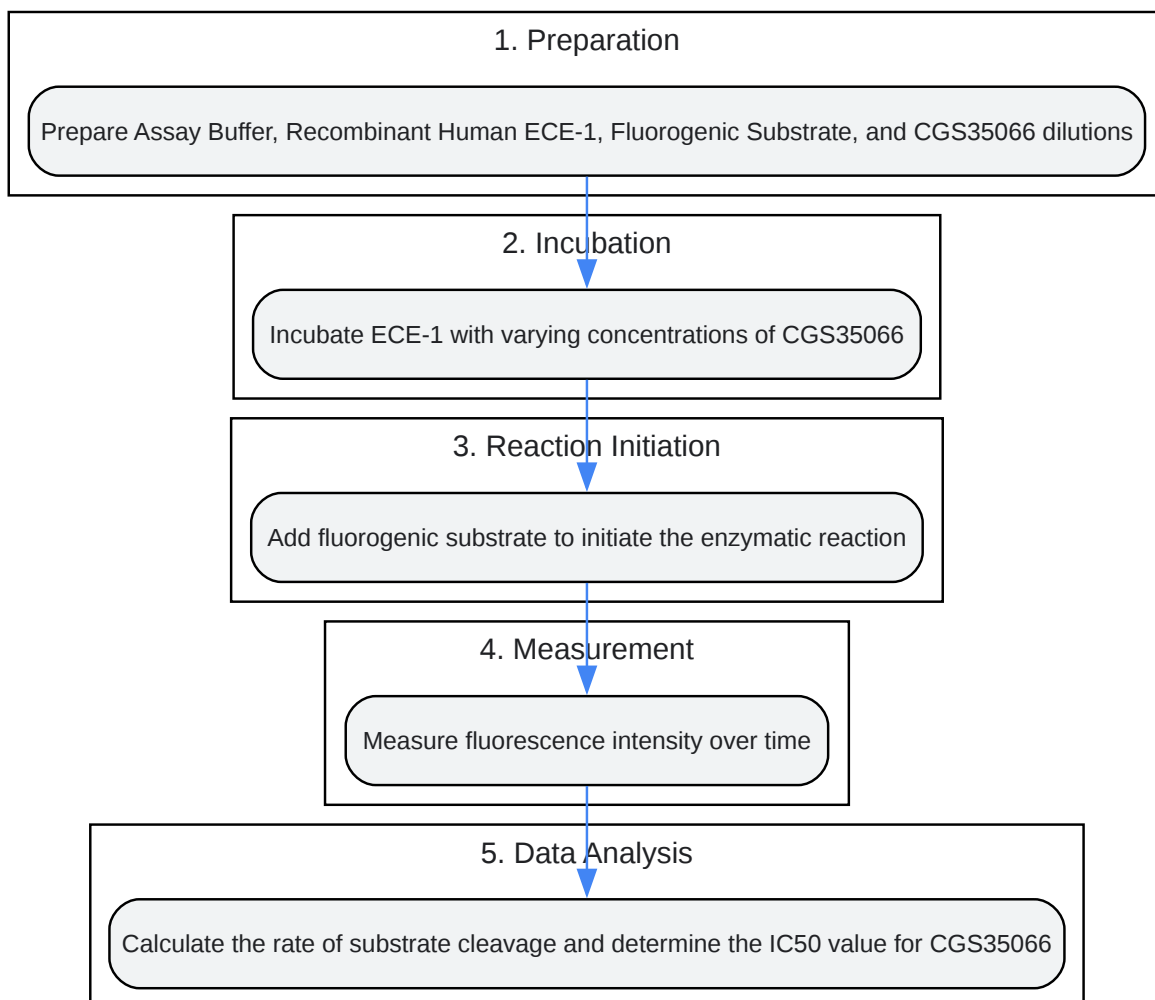
Experimental Protocols

Detailed experimental protocols for the characterization of **CGS35066** are not fully available in the public domain. The following are representative protocols based on standard methodologies for in vitro enzyme inhibition and in vivo pressor response assays.

Representative In Vitro ECE-1 Inhibition Assay Protocol

This protocol describes a fluorometric assay for determining the inhibitory activity of compounds against ECE-1.

In Vitro ECE-1 Inhibition Assay Workflow



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Caption: Workflow for a representative in vitro ECE-1 inhibition assay.

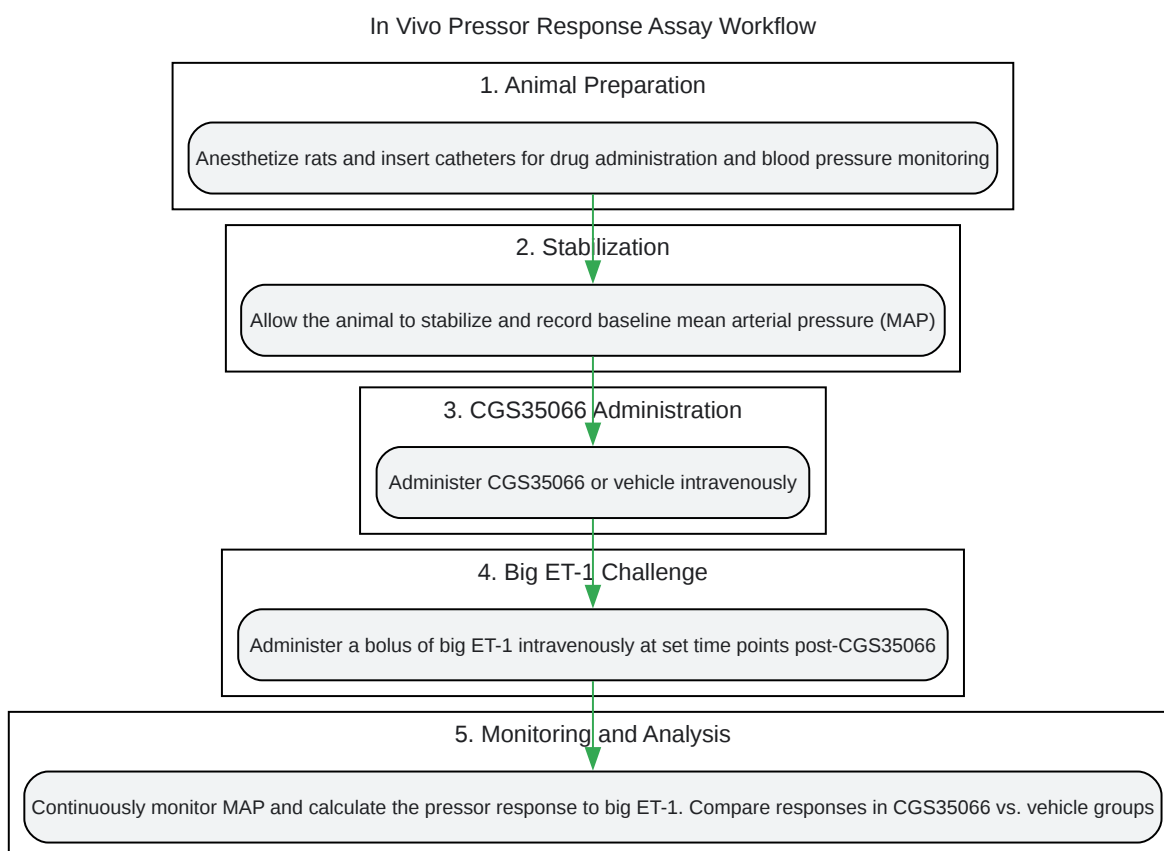
Detailed Steps:

- Reagent Preparation:
 - Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
 - Dilute recombinant human ECE-1 to a working concentration in the assay buffer.

- Prepare a stock solution of a fluorogenic ECE-1 substrate (e.g., a quenched fluorescent peptide) in a suitable solvent (e.g., DMSO).
- Prepare a serial dilution of **CGS35066** in the assay buffer.
- Enzyme and Inhibitor Incubation:
 - In a 96-well microplate, add a fixed volume of the ECE-1 enzyme solution to each well.
 - Add varying concentrations of the **CGS35066** dilutions to the wells. Include a vehicle control (buffer only) and a positive control (no inhibitor).
 - Incubate the plate at 37°C for a predetermined period (e.g., 15-30 minutes) to allow for inhibitor binding.
- Reaction Initiation and Measurement:
 - Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
 - Immediately place the microplate in a fluorescence plate reader.
 - Measure the increase in fluorescence intensity at appropriate excitation and emission wavelengths over time (kinetic read).
- Data Analysis:
 - Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of **CGS35066**.
 - Normalize the velocities to the vehicle control.
 - Plot the percentage of inhibition against the logarithm of the **CGS35066** concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Representative In Vivo Big ET-1 Induced Pressor Response Protocol

This protocol describes the measurement of the inhibitory effect of **CGS35066** on the pressor response to big ET-1 in rats.



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